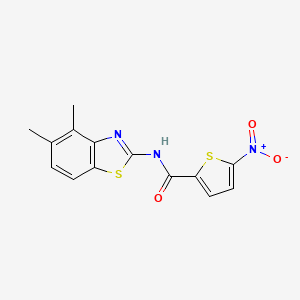

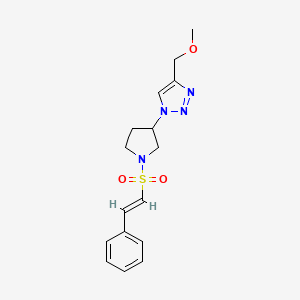

![molecular formula C25H18F3N3 B2523663 1-(3,4-dimethylphenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901044-78-8](/img/structure/B2523663.png)

1-(3,4-dimethylphenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3,4-dimethylphenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C25H18F3N3 and its molecular weight is 417.435. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photophysical Properties and Molecular Logic Switch Implementation

The study by Uchacz et al. (2016) investigates the photophysical properties of amino derivatives of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline, focusing on solvatochromism, acidochromism, solid-state fluorescence, and electron transfer processes. This research highlights the potential of these compounds in implementing molecular logic switches, demonstrating their relevance in molecular electronics and photonics. The pH-dependent fluorescence of certain derivatives can be interpreted as a multilevel logic gate, showcasing their versatility in sensor and switch applications (Uchacz et al., 2016).

Optical Absorption and Quantum-Chemical Simulations

Koścień et al. (2003) present results from experimental studies and quantum chemical simulations on various pyrazolo[3,4-b]quinoline derivatives, illustrating the impact of substituents on their absorption spectra. This work contributes to the understanding of the electronic properties of these compounds and their potential applications in optoelectronic devices (Koścień et al., 2003).

Reversible Quenching of Fluorescence by Protonation

Research by Mu et al. (2010) explores the reversible quenching of fluorescence from a pyrazolo[3,4-b]quinoline derivative upon protonation. This study provides insights into the dynamic and static quenching mechanisms, with implications for the design of pH-sensitive fluorescent materials suitable for bioimaging and molecular sensing applications (Mu et al., 2010).

Cytotoxic Activity of Carboxamide Derivatives

Deady et al. (2003) investigate the cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines, highlighting the potential of these compounds in cancer therapy. Although not directly matching the requested compound, this study emphasizes the broader interest in quinoline derivatives for their biological and pharmacological properties (Deady et al., 2003).

Electroluminescence and Organic Light Emitting Diode Applications

Danel et al. (2009) focus on the synthesis and spectral properties of 4-(p-N,N-diarylphenyl)substituted 1H-pyrazolo[3,4-b]quinolines for use in OLEDs. This work demonstrates the potential of these compounds to serve as novel luminophors, with their spectral properties being modulated for desired electroluminescence applications (Danel et al., 2009).

Mechanism of Action

The mechanism of action of quinoline derivatives can vary widely depending on their structure and the biological target. Some quinoline derivatives have been found to exhibit antiproliferative activity through inhibition of different enzymes including topoisomerase, thymidylate synthase, telomeras, and different protein kinases .

Safety and Hazards

Properties

IUPAC Name |

1-(3,4-dimethylphenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18F3N3/c1-15-8-10-19(12-16(15)2)31-24-20-11-9-18(25(26,27)28)13-22(20)29-14-21(24)23(30-31)17-6-4-3-5-7-17/h3-14H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPNZRZVIZRQWMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C3=C4C=CC(=CC4=NC=C3C(=N2)C5=CC=CC=C5)C(F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

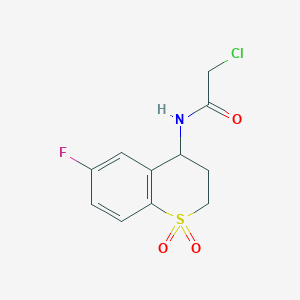

![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide](/img/structure/B2523585.png)

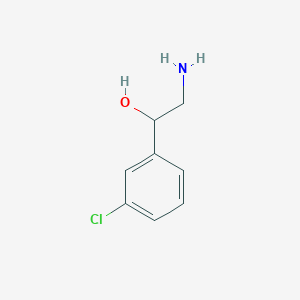

![N-[(4-methoxyphenyl)methyl]-3-nitropyridin-2-amine](/img/structure/B2523589.png)

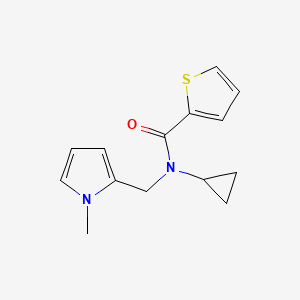

![4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one](/img/structure/B2523591.png)

![3-chloro-N-(3-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-oxopropyl)benzenesulfonamide](/img/structure/B2523592.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)oxalamide](/img/structure/B2523597.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-fluoro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2523599.png)

![N-[3-(2-methoxyethoxy)propyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine](/img/structure/B2523601.png)